molecular formula C12H15NO5 B2814435 Ethyl [(2,5-dimethoxyphenyl)amino](oxo)acetate CAS No. 24439-41-6

Ethyl [(2,5-dimethoxyphenyl)amino](oxo)acetate

Cat. No.: B2814435
CAS No.: 24439-41-6
M. Wt: 253.254
InChI Key: SHYSRMYJEHNUIV-UHFFFAOYSA-N
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Description

Ethyl (2,5-dimethoxyphenyl)aminoacetate is an organic compound that belongs to the class of phenylamino esters It is characterized by the presence of an ethyl ester group attached to an amino-substituted phenyl ring with two methoxy groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2,5-dimethoxyphenyl)aminoacetate typically involves the reaction of 2,5-dimethoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Ethyl (2,5-dimethoxyphenyl)aminoacetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,5-dimethoxyphenyl)aminoacetate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted phenylamino esters.

Scientific Research Applications

Ethyl (2,5-dimethoxyphenyl)aminoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2,5-dimethoxyphenyl)aminoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of methoxy groups and the ester functionality contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl (2,5-dimethoxyphenyl)aminoacetate can be compared with other phenylamino esters, such as:

  • Ethyl (2,4-dimethoxyphenyl)aminoacetate
  • Ethyl (3,5-dimethoxyphenyl)aminoacetate
  • Ethyl (2,5-dimethoxyphenyl)aminopropanoate

These compounds share similar structural features but differ in the position of methoxy groups or the nature of the ester group. The unique arrangement of functional groups in Ethyl (2,5-dimethoxyphenyl)aminoacetate contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(2,5-dimethoxyanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-4-18-12(15)11(14)13-9-7-8(16-2)5-6-10(9)17-3/h5-7H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYSRMYJEHNUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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